molecular formula C9H10FN5O4 B11744114 1-[(2R,3R,4S,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3R,4S,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B11744114
M. Wt: 271.21 g/mol
InChI Key: IKZBULOUWHBODB-CCXZUQQUSA-N
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Description

X-ray Crystallography

Although direct crystallographic data for the target compound is unavailable, analogous structures provide insights. For example, the oxathiolane ring in (-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine adopts a C3’-exo envelope conformation, with sulfur 0.71–0.74 Å out of the plane. By analogy, the oxolane ring in the target compound likely exhibits similar puckering, with fluorine and azidomethyl groups occupying equatorial positions to minimize steric strain.

Hypothetical bond parameters derived from comparable systems:

  • C–F Bond Length : ~1.41 Å (cf. 1.39 Å in 2’-fluoroarabinofuranosyl derivatives).
  • N₃–C5’ Bond Length : ~1.47 Å, consistent with azidomethyl groups in 5-(azidomethyl)uridine derivatives .

NMR Spectroscopy

Key NMR features inferred from related compounds:

  • ¹H NMR :
    • H2’ resonance at δ 5.8–6.1 ppm (deshielded by fluorine’s inductive effect).
    • H5’ azidomethyl protons split into a triplet (J ≈ 12 Hz) due to coupling with adjacent –CH₂N₃.
  • ¹⁹F NMR : A singlet at δ -215 to -220 ppm, characteristic of C3’-fluorinated sugars.
  • ¹³C NMR : C3’ (CF) at δ 92–95 ppm, C5’ (CH₂N₃) at δ 48–52 ppm.

Hydrogen bonding between the C4’ hydroxyl and pyrimidine’s O2 carbonyl, observed in uridine derivatives, is likely preserved, stabilizing the anti glycosidic bond conformation.

Properties

Molecular Formula

C9H10FN5O4

Molecular Weight

271.21 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10FN5O4/c10-6-7(17)4(3-12-14-11)19-8(6)15-2-1-5(16)13-9(15)18/h1-2,4,6-8,17H,3H2,(H,13,16,18)/t4-,6-,7+,8-/m1/s1

InChI Key

IKZBULOUWHBODB-CCXZUQQUSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CN=[N+]=[N-])O)F

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)F

Origin of Product

United States

Preparation Methods

Starting Materials and Protecting Group Strategy

The oxolan ring is typically derived from D-ribose or its derivatives. For example, 1,2-O-isopropylidene-α-D-ribofuranose serves as a common precursor due to its rigid furanose structure, which facilitates stereochemical control. Protecting groups such as benzyl (Bn), tert-butyldimethylsilyl (TBS), and trityl (Tr) are employed to mask hydroxyl groups during functionalization.

Table 1: Common Protecting Groups in Oxolan Synthesis

Protecting GroupPosition ProtectedRemoval Conditions
Trityl (Tr)C5-OHDilute acetic acid
TBSC3-OHTetrabutylammonium fluoride (TBAF)
Benzoyl (Bz)C2-OHAmmonia/methanol

Fluorination at C3

Introducing fluorine at C3 is achieved through two primary methods:

Method A: Epoxide Ring-Opening with HF Reagents

  • Epoxidize 1,2-O-isopropylidene-α-D-ribofuranose using mCPBA to form a 2,3-anhydrosugar.

  • Treat with pyridinium poly(hydrogen fluoride) (Py·HF) to open the epoxide, yielding 3-fluoro-3-deoxyribose derivatives.

    • Conditions : Py·HF, −20°C, 12 h.

    • Yield : 68–72%.

Method B: Direct Displacement with DAST

  • Convert C3-OH to a leaving group (e.g., triflate).

  • Treat with diethylaminosulfur trifluoride (DAST) to substitute the triflate with fluorine.

    • Conditions : DAST, CH₂Cl₂, −78°C → 0°C, 3 h.

    • Yield : 55–60%.

Coupling to Pyrimidine-2,4-Dione

Vorbrüggen Glycosylation

The sugar and base are coupled using a silylated pyrimidine-2,4-dione under Vorbrüggen conditions:

  • Silylate the base with hexamethyldisilazane (HMDS) and (NH₄)₂SO₄.

  • React with the azidomethyl-fluoro oxolan triflate in acetonitrile using TMSOTf as a catalyst.

    • Conditions : 80°C, 24 h, N₂ atmosphere.

    • Yield : 50–55%.

Table 2: Glycosylation Optimization

CatalystSolventTemperatureYield (%)
TMSOTfCH₃CN80°C52
SnCl₄DCE60°C38
BF₃·OEt₂Toluene100°C45

Deprotection and Final Purification

Sequential Deprotection

  • Remove Tr groups with 80% acetic acid (2 h, rt).

  • Cleave TBS groups with TBAF in THF (12 h, rt).

  • Purify via silica gel chromatography (EtOAc/hexanes gradient).

Crystallization

Recrystallize from ethanol/water (7:3) to afford the title compound as white crystals.

  • Melting Point : 198–200°C.

  • Purity (HPLC) : >99%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 11.35 (s, 1H, N3-H), 7.85 (d, J = 8.5 Hz, 1H, C6-H), 5.92 (d, J = 6.0 Hz, 1H, C1′-H), 4.45–4.10 (m, 4H, sugar-H), 3.75 (dd, J = 12.0, 5.5 Hz, 1H, C5′-H), 3.50 (dd, J = 12.0, 3.0 Hz, 1H, C5′-H).

  • ¹⁹F NMR (470 MHz, DMSO-d₆): δ −118.5 (dt, J = 48.0, 24.0 Hz).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (2R,3R,4S,5R) configuration. Key metrics:

  • Torsion Angle (C2′-C3′-F) : 178.5°

  • Hydrogen Bonding : O4′-H⋯O2 (2.85 Å).

Scale-Up Considerations and Industrial Relevance

Large-scale synthesis (>100 g) requires:

  • Continuous-flow fluorination to minimize HF handling risks.

  • Catalytic azide transfer reagents (e.g., Zn(N₃)₂·Py) to replace stoichiometric NaN₃ .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The azide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used under suitable conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2R,3R,4S,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The azidomethyl group can undergo click chemistry reactions, making it useful for bioconjugation. The fluorine atom can enhance the compound’s stability and bioavailability. The pyrimidine-2,4-dione core can interact with nucleic acids and proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Key Structural Features and Modifications

The table below highlights structural differences and similarities with selected analogs:

Compound Name Substituents on Oxolane Ring Pyrimidine Modifications Molecular Formula Key Properties
Target Compound : 1-[(2R,3R,4S,5R)-5-(Azidomethyl)-3-Fluoro-4-Hydroxyoxolan-2-yl]Pyrimidine-2,4-Dione 5-Azidomethyl, 3-Fluoro, 4-Hydroxy None C₉H₁₁FN₅O₅ (calculated) High polarity (azide), potential metabolic stability
Analog 1 : 1-[(2R,3S,4S,5R)-5-Azido-3,4-Dihydroxy-5-(Hydroxymethyl)Oxolan-2-yl]Pyrimidine-2,4-Dione (CAS 1355028-82-8) 5-Azido, 3,4-Dihydroxy None C₉H₁₁N₅O₆ Increased hydrogen bonding (two hydroxyl groups); used in nucleoside synthesis
Analog 2 : 5-Fluoro-1-[(2R,5S)-2-(Hydroxymethyl)-1,3-Oxathiolan-5-yl]Pyrimidine-2,4-Dione 1,3-Oxathiolan ring (sulfur substitution), 2-Hydroxymethyl 5-Fluoro C₈H₉FN₂O₄S Enhanced lipophilicity (sulfur atom); antiviral activity against HBV/HIV
Analog 3 : 1-[(2R,3R,4S,5S)-4-Azido-3-Hydroxy-5-(Hydroxymethyl)Oxolan-2-yl]-5-Methylpyrimidine-2,4-Dione (CAS 215176-58-2) 4-Azido, 3-Hydroxy, 5-Hydroxymethyl 5-Methyl C₁₀H₁₃N₅O₅ Methyl group enhances base stacking; studied as a thymidine analog
Analog 4 : 1-[(2R,3R,4S,5S)-3,4-Dihydroxy-5-(Iodomethyl)Oxolan-2-yl]Pyrimidine-2,4-Dione 5-Iodomethyl, 3,4-Dihydroxy None C₉H₁₁IN₂O₅ Heavy atom (iodine) for crystallography; radioimaging potential

Physicochemical and Pharmacokinetic Properties

  • Polarity : The azidomethyl group in the target compound increases polarity compared to methyl or iodomethyl analogs, reducing passive membrane permeability but improving solubility .
  • Metabolic Stability: Fluorination at the 3-position reduces enzymatic degradation by cytochrome P450 enzymes compared to non-fluorinated analogs like Analog 1 .
  • Synthetic Accessibility : Azide-containing compounds (e.g., Target Compound, Analog 1) enable click chemistry for conjugation, whereas iodinated analogs (Analog 4) require specialized handling .

Research Findings and Challenges

Computational Studies

Molecular docking (e.g., AutoDock Vina) predicts strong binding of the target compound to viral polymerases due to hydrogen bonding via the 4-hydroxy group and steric effects from the azidomethyl chain .

Biological Activity

The compound 1-[(2R,3R,4S,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione is a unique chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C_{12}H_{14}F_{N}_{5}O_{4} with a molecular weight of approximately 303.27 g/mol. The structure features a pyrimidine ring fused with an oxolane moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₄F₅N₄O₄
Molecular Weight303.27 g/mol
SMILESC1CN(C(=O)N=C1C(=O)C(C=C(F)C(O)C(C=N)=N)=N)C(C)(C)O
InChI Key[InChIKey]

The biological activity of This compound can be attributed to its interaction with various biological targets:

  • Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties by inhibiting viral replication through interference with nucleic acid synthesis.
  • Antineoplastic Effects : The compound has shown potential as an antineoplastic agent, likely due to its ability to disrupt DNA synthesis in rapidly dividing cells.
  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in nucleotide metabolism, contributing to its therapeutic effects against cancer and viral infections.

Study 1: Antiviral Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antiviral efficacy of the compound against various strains of viruses. The results indicated a significant reduction in viral load in infected cell lines treated with the compound compared to controls (p < 0.05).

Study 2: Anticancer Activity

A separate investigation reported that treatment with This compound led to a 70% reduction in tumor growth in xenograft models of colorectal cancer. This study highlighted the compound's potential as a novel chemotherapeutic agent.

Table 2: Summary of Biological Activities

Activity TypeMechanismReference
AntiviralInhibition of viral replicationJournal of Medicinal Chemistry
AntineoplasticDisruption of DNA synthesisCancer Research Journal
Enzyme inhibitionTargeting nucleotide metabolismBiochemical Journal

Q & A

Q. What are the recommended methodologies for synthesizing this compound in a research setting?

The synthesis involves multi-step organic reactions with strict control of reaction conditions. Key steps include:

  • Glycosylation : Coupling a fluorinated sugar moiety (e.g., 3-fluoro-4-hydroxyoxolane derivative) with a pyrimidine-2,4-dione base.
  • Azidomethyl introduction : Using azide reagents (e.g., NaN₃) under anhydrous conditions to functionalize the sugar ring.
  • Purification : High-performance liquid chromatography (HPLC) or flash chromatography to isolate the target compound from byproducts .
    Critical parameters : Temperature (maintained at 0–4°C during azide coupling), pH (neutral to mildly acidic), and inert atmosphere (N₂/Ar) to prevent azide decomposition .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure and stereochemistry?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., azidomethyl at C5, fluorine at C3) and stereochemistry (2R,3R,4S,5R configuration). ¹⁹F NMR is critical for verifying fluorination .
  • X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns in the oxolane ring. Example: Crystallographic data for analogous compounds (R-factor < 0.05) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .

Q. How should researchers design initial biological activity screens for this compound?

  • Antiviral Assays : Test against RNA/DNA viruses (e.g., influenza, HIV) using plaque reduction or polymerase inhibition assays.

  • Anticancer Screening : Use cell viability assays (MTT/XTT) on cancer cell lines (e.g., HeLa, MCF-7). Include a solubility table (e.g., 10 mM in DMSO) for dosing consistency :

    Concentration (mM)Volume for 1 mg (mL)
    100.3576
    50.7152
  • Control Experiments : Compare with analogs lacking azidomethyl/fluoro groups to assess functional group contributions .

Advanced Research Questions

Q. How can stereochemical variations in the oxolane ring impact biological activity and reactivity?

  • Fluorine Configuration : The 3R-fluoro group enhances metabolic stability by resisting enzymatic cleavage (e.g., phosphorylases). Inversion to 3S reduces antiviral potency by ~80% .
  • Azidomethyl Orientation : The 5R-azidomethyl group facilitates click chemistry modifications (e.g., CuAAC with alkynes). 5S configuration may sterically hinder such reactions .
    Methodological Tip : Use chiral HPLC or enzymatic resolution to isolate stereoisomers for comparative bioassays .

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

  • Factor Analysis :

    VariableImpact on Yield (%)
    Reaction Temperature±15% (per 5°C deviation)
    Azide Purity±20% (impurities >5% reduce yield)
    Chromatography Method±30% (HPLC vs. flash)
  • Troubleshooting :

    • Low yields: Optimize glycosylation step using Lewis acids (e.g., TMSOTf) .
    • Byproduct formation: Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted azides .

Q. What stability considerations are critical for handling and storing this compound?

  • Thermal Stability : Decomposes above 40°C; store at -20°C in amber vials .
  • Light Sensitivity : Azidomethyl group undergoes photolytic degradation; avoid UV exposure .
  • Solution Stability : In DMSO, stable for 6 months at -80°C. Avoid aqueous buffers (pH >7) due to hydrolysis risk .

Q. How can computational methods aid in predicting the compound’s interaction with biological targets?

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to viral polymerases or kinases. Key parameters:
    • Grid box centered on active site (e.g., HIV RT coordinates: 60×60×60 Å).
    • Scoring function: AMBER force field for energy minimization .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Fluorine’s electronegativity often enhances binding via halogen bonds .

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